Estrogenic Activity is Reduced by Approximately 1,000-Fold Relative to Native Estradiol
The di-ortho brominated A-ring configuration dramatically suppresses estrogen receptor agonist activity. In the E-Screen proliferation assay using MCF-7 cells, 2,4-dibromo-17β-estradiol (2,4-DBE2) exhibited estrogenic activity approximately three orders of magnitude (1,000-fold) lower than that of native 17β-estradiol (E2) [1]. By direct class-level inference, 2,4-Dibromo Estetrol (2,4-DBE4) is expected to display an analogous reduction in estrogenic potency relative to estetrol (E4) because the same di-ortho bromination motif on the phenolic A-ring underlies the steric interference with estrogen receptor binding [1]. This magnitude of attenuation is not achievable with mono-brominated analogs such as 2-bromo-17β-estradiol or 4-bromo-17β-estradiol, which retain measurable albeit reduced activity.
| Evidence Dimension | Estrogenic activity (E-Screen proliferation assay) |
|---|---|
| Target Compound Data | Estrogenic potency ~0.1% relative to E2 (inferred from 2,4-DBE2 data for 2,4-DBE4) |
| Comparator Or Baseline | 17β-Estradiol (E2): 100% relative estrogenic potency; 2-bromo-17β-estradiol & 4-bromo-17β-estradiol: measurable but not quantified as ~0.1% in this study |
| Quantified Difference | ~1,000-fold reduction vs. E2; substantially greater reduction than mono-brominated analogs |
| Conditions | E-Screen assay (MCF-7 human breast cancer cell proliferation); in vitro |
Why This Matters
This near-complete ablation of estrogenic activity makes 2,4-Dibromo Estetrol the preferred negative-control compound or non-estrogenic tracer in experiments where residual hormonal activity from mono-brominated or unsubstituted analogs would confound results.
- [1] Casey, F.X.M., Shappell, N.W., Hakk, H. Halogenated 17β-Estradiol Surrogates: Synthesis, Estrogenic Activity, and Initial Investigations of Fate in Soil/Water Systems. Environ Sci Technol. 2017;51(18):10663-10671. View Source
